molecular formula C25H25BrClN3O3S B296986 N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

Cat. No.: B296986
M. Wt: 562.9 g/mol
InChI Key: MSZRGABXRNHGQR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylpiperazine with an appropriate acylating agent to form the intermediate piperazine derivative.

    Introduction of the Bromophenyl Group: The intermediate is then reacted with 3-bromophenylamine under controlled conditions to introduce the bromophenyl group.

    Sulfonamide Formation: Finally, the compound is treated with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with different oxidation states.

    Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Material Science: Utilized in the synthesis of advanced materials with unique properties.

    Biological Studies: Employed in studies to understand its interaction with biological molecules and pathways.

    Industrial Applications: Used in the development of new catalysts or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N’-(3-chlorophenyl)urea
  • N-(3-bromophenyl)-4-chlorobenzamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25BrClN3O3S

Molecular Weight

562.9 g/mol

IUPAC Name

N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H25BrClN3O3S/c1-19-8-10-24(11-9-19)34(32,33)30(23-7-2-4-20(26)16-23)18-25(31)29-14-12-28(13-15-29)22-6-3-5-21(27)17-22/h2-11,16-17H,12-15,18H2,1H3

InChI Key

MSZRGABXRNHGQR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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